

Data Presentation: Quantitative Binding Affinity of BCR Pathway Kinase Inhibitors

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Compound of Interest

Compound Name: CJB-090 dihydrochloride

Cat. No.: B15616553

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The following table summarizes the in vitro binding affinities of several prominent inhibitors against key kinases in the B-cell receptor signaling pathway. The data, presented as IC50, Kd, or Ki values, is crucial for understanding the potency and selectivity of these compounds.

| Inhibitor | Target Kinase | Affinity Metric | Value (nM) |
|---------------|---------------|-----------------|------------|
| Ibrutinib | BTK | IC50 | 0.5 |
| LYN | IC50 | 1.1 | 3 |
| SYK | IC50 | 54 | |
| Acalabrutinib | BTK | IC50 | |
| LYN | IC50 | >1000 | >1000 |
| SYK | IC50 | >1000 | |
| Idelalisib | PI3Kδ | IC50 | 2.5 |
| Entospletinib | SYK | IC50 | 7.7 |

Experimental Protocols

The determination of inhibitor binding affinity is performed using a variety of robust in vitro assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

- Recombinant human kinase (e.g., BTK, SYK)
- Kinase-specific substrate peptide
- ATP (adenosine triphosphate), often radiolabeled (e.g., [γ -³²P]ATP or [γ -³³P]ATP)
- Test inhibitor compound at various concentrations
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of the inhibitor compound in the assay buffer.
- In a 96-well plate, combine the recombinant kinase, the specific substrate, and the various concentrations of the inhibitor.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction, typically by adding a solution like phosphoric acid.
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

- Wash the filter plate to remove unincorporated radiolabeled ATP.
- Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Displacement Binding Assay (for Kd or Ki Determination)

This assay measures the affinity of a test compound by its ability to displace a known radiolabeled ligand from its target receptor.^[4]

Objective: To determine the equilibrium dissociation constant (K_d) or inhibitor constant (K_i) of a compound for its target.

Materials:

- Cell membranes or purified receptor expressing the target of interest.
- A radiolabeled ligand with known high affinity for the target.
- Unlabeled test compound at various concentrations.
- Incubation buffer.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation counter.

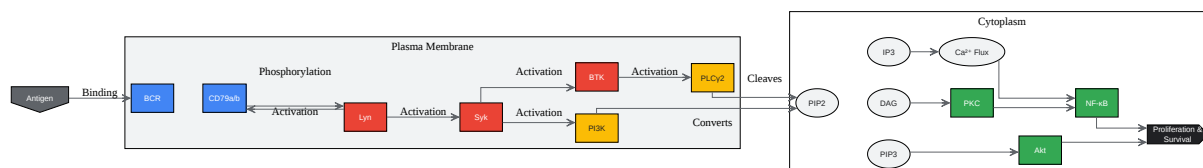
Procedure:

- In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
- Incubate the mixture to allow binding to reach equilibrium.
- Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50.
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor is a transmembrane protein complex on the surface of B cells.^[1] Upon antigen binding, the BCR initiates a signaling cascade involving several key tyrosine kinases, leading to B-cell activation, proliferation, and differentiation.^[2]

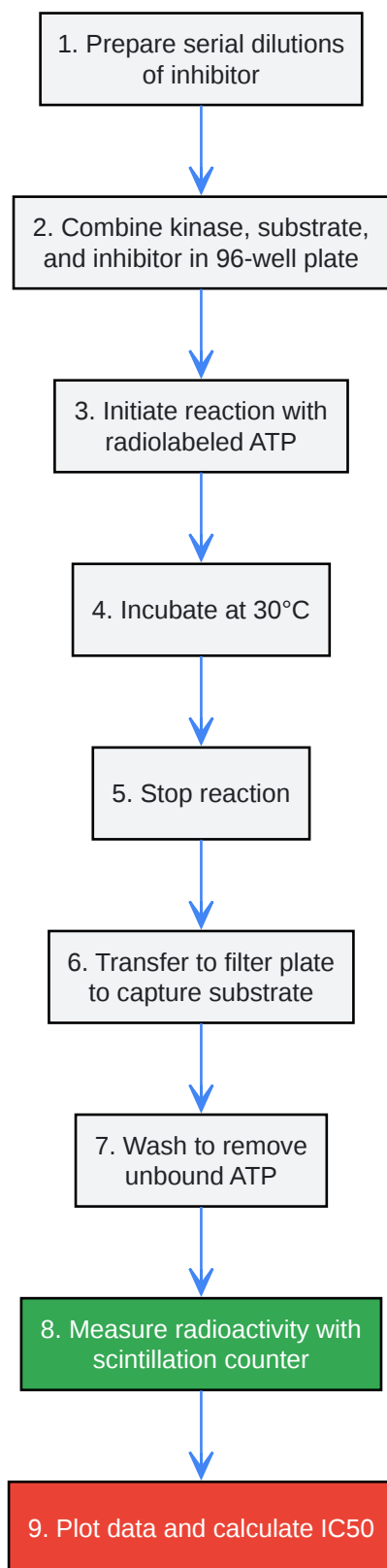


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Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the sequential steps involved in determining the IC50 value of an inhibitor using an in vitro kinase assay.



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Caption: Workflow for determining IC₅₀ values.

Logical Relationship in a Competitive Binding Assay

This diagram illustrates the competitive interaction between a radiolabeled ligand and an unlabeled test compound for the same binding site on a receptor.

Caption: Competitive binding assay principle.

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